molecular formula C14H14N4O3S B2394133 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1184964-18-8

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2394133
CAS No.: 1184964-18-8
M. Wt: 318.35
InChI Key: FMMJLQACYGWVMA-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the condensation of 4,7-dimethoxybenzo[d]thiazole with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it can induce apoptosis in cancer cells by targeting key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of thiazole and pyrazole moieties, which contribute to its diverse biological activities. The presence of methoxy groups enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-8(6-7-15-18)13(19)17-14-16-11-9(20-2)4-5-10(21-3)12(11)22-14/h4-7H,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMJLQACYGWVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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